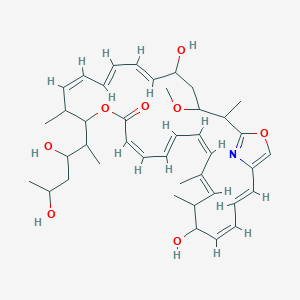

Chivosazole F

Description

Properties

Molecular Formula |

C41H57NO8 |

|---|---|

Molecular Weight |

691.9 g/mol |

IUPAC Name |

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5,25-dihydroxy-3-methoxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |

InChI |

InChI=1S/C41H57NO8/c1-28-18-12-8-11-15-23-39(47)50-40(32(5)37(46)25-31(4)43)29(2)19-13-9-10-14-21-35(44)26-38(48-7)33(6)41-42-34(27-49-41)20-16-17-22-36(45)30(3)24-28/h8-24,27,29-33,35-38,40,43-46H,25-26H2,1-7H3/b10-9+,11-8+,18-12-,19-13-,20-16+,21-14+,22-17-,23-15-,28-24+ |

InChI Key |

ATQKOUYCGKRYRF-GDDXYXLTSA-N |

Isomeric SMILES |

CC1/C=C\C=C\C=C\C(CC(C(C2=NC(=CO2)/C=C/C=C\C(C(/C=C(/C=C\C=C\C=C/C(=O)OC1C(C)C(CC(C)O)O)\C)C)O)C)OC)O |

Canonical SMILES |

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)O)C)OC)O |

Synonyms |

chivosazole F |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Chivosazole F

The total synthesis of this compound has been a significant focus in synthetic organic chemistry due to its complex structure and biological activity. Several synthetic strategies have been developed:

- Total Synthesis Techniques : The first total synthesis was reported using an intramolecular Stille coupling method to form the macrolactone structure . This approach allows for the precise assembly of the molecule while minimizing isomerization issues.

- Unified Synthetic Strategy : A more recent study described a unified strategy involving late-stage installation of sensitive motifs and site-selective cross-coupling reactions, facilitating efficient synthesis under mild conditions .

This compound exhibits potent antiproliferative activity against various cancer cell lines. Its effectiveness has been quantified in several studies:

| Cell Line | IC50 (nM) |

|---|---|

| K-562 (Leukemia) | 2.9 |

| KB-3-1 (Carcinoma) | 3.5 |

| A-549 (Lung Cancer) | 8.1 |

These values indicate that this compound is highly effective in inhibiting cancer cell proliferation, making it a promising candidate for further development in cancer therapy .

Case Studies

Several case studies highlight the applications of this compound in research and potential therapeutic contexts:

- Cellular Response Studies : Investigations using yeast and mammalian cells demonstrated that mutations in actin can lead to resistance against this compound, providing insights into its binding mechanisms and cellular responses .

- Comparative Studies : Research comparing the chemogenomic profiles of cells treated with this compound versus those treated with Latrunculin A revealed both overlapping and distinct pathways affected by these compounds, suggesting unique therapeutic avenues for targeting actin dynamics in cancer treatment .

Q & A

Q. What are the key structural features of Chivosazole F that contribute to its actin-binding activity?

this compound is a polyene macrolide with a 28-membered macrocyclic ring, featuring conjugated double bonds and hydroxyl groups critical for binding actin. Structural studies reveal that its bromophenol moiety interacts with actin residues Tyr133, Tyr143, and Phe352, inducing conformational changes in the D-loop that disrupt cofilin binding . Methodologically, X-ray crystallography and molecular dynamics simulations are used to map these interactions .

Q. What synthetic strategies are employed in the total synthesis of this compound?

A convergent synthesis approach using Stille cross-coupling reactions is dominant. For example, the C15–C35 fragment is synthesized via E-selective Wittig olefination, while macrocyclization is achieved through site-selective Stille coupling (C5–C6 bond formation). Key steps include protecting group strategies (e.g., TBSCl for hydroxyl protection) and stereochemical control using SmI2-mediated reductions (dr >20:1). The total synthesis requires 20 steps with a 2.5% overall yield .

Q. What in vitro assays are used to evaluate this compound’s bioactivity?

Standard assays include:

- Actin polymerization assays (monitored via pyrene-actin fluorescence).

- Cofilin competition assays (surface plasmon resonance or fluorescence anisotropy).

- Cell migration/proliferation tests (e.g., HUVEC scratch assays). Transcriptomic profiling (RNA-seq) is paired with these assays to identify differential gene expression patterns compared to latrunculin B .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s actin dynamics be resolved?

Contradictions (e.g., variable effects on polymerization vs. gene expression) require empirical falsification frameworks . For instance, when transcriptomic data conflicts with biochemical results, researchers should:

- Validate actin-binding specificity via mutagenesis (e.g., Tyr133Ala mutants).

- Use cross-correlation analysis to identify confounding variables (e.g., cell type-specific ABP expression) .

Q. What methodological considerations are critical for studying this compound’s ABP interactions?

- Crystallization conditions : High-purity G-actin (>95%) and cryoprotection (e.g., 25% glycerol) are essential for resolving this compound-induced actin dimers.

- Competitive binding assays : Use fluorescence-labeled cofilin/gelsolin to quantify displacement kinetics (KD calculations via Hill plots) .

- Ethical rigor : Adhere to FINER criteria (Feasible, Novel, Ethical) for experimental design .

Q. How do synthetic route variations impact this compound’s yield and purity?

Comparative analysis of Stille coupling vs. Wittig approaches shows:

Q. How does this compound’s mechanism differ from Miuraenamide A?

While both stabilize F-actin, this compound uniquely induces non-physiological actin dimerization , blocking gelsolin and profilin binding. Miuraenamide A stabilizes monomeric actin by competing with cofilin. Functional differences are validated via cryo-EM and isothermal titration calorimetry (ITC) .

Q. What strategies optimize the macrocyclization step in synthesis?

Q. How can transcriptomic data elucidate this compound’s functional specificity?

Integrate RNA-seq data with pathway enrichment analysis (e.g., KEGG, GO terms) to identify disrupted pathways (e.g., Rho GTPase signaling). Pair this with siRNA knockdown of ABPs (e.g., thymosin β4) to validate mechanistic links .

Q. What analytical techniques confirm this compound’s structural integrity post-synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.